molecular formula C21H29N3O3 B2936210 2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide CAS No. 2418648-18-5

2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide

Cat. No. B2936210
CAS RN: 2418648-18-5
M. Wt: 371.481
InChI Key: DOAASYDSYPJOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide is a chemical compound that belongs to the family of pyrrolidine derivatives. It is commonly known as BMS-986142 and is a selective inhibitor of the Tyk2 (tyrosine kinase 2) enzyme. Tyk2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the regulation of immune responses. BMS-986142 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of autoimmune diseases.

Mechanism Of Action

BMS-986142 is a selective inhibitor of the Tyk2 enzyme, which is involved in the signaling pathways of cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). These cytokines play a crucial role in the regulation of immune responses and are implicated in the pathogenesis of autoimmune diseases. By inhibiting the Tyk2 enzyme, BMS-986142 disrupts the signaling pathways of these cytokines, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have a favorable pharmacokinetic profile in preclinical and clinical studies. The compound is rapidly absorbed and distributed in the body, with a half-life of approximately 30 hours. BMS-986142 is metabolized by the liver and excreted primarily in the feces. The compound has low potential for drug-drug interactions and does not appear to have significant adverse effects on vital organs such as the liver and kidneys.

Advantages And Limitations For Lab Experiments

BMS-986142 has several advantages as a research tool for studying autoimmune diseases. The compound is highly selective for the Tyk2 enzyme, which allows for the precise modulation of cytokine signaling pathways. BMS-986142 has shown efficacy in animal models and human clinical trials, which supports its potential therapeutic applications in the treatment of autoimmune diseases. However, BMS-986142 has some limitations as a research tool. The compound is relatively expensive and may not be readily available to all researchers. Additionally, the use of BMS-986142 in laboratory experiments may require specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of BMS-986142. One potential application is the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Clinical trials are ongoing to evaluate the safety and efficacy of BMS-986142 in these indications. Another potential application is the use of BMS-986142 as a research tool to study the role of Tyk2 in immune responses and autoimmune diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of BMS-986142 and to optimize its dosing regimen for different indications.

Synthesis Methods

The synthesis of BMS-986142 involves a multi-step process that starts with the reaction of 2-oxopyrrolidine with 4-phenyl-3-buten-2-one to obtain the intermediate compound 2-(2-oxopyrrolidin-1-yl)-4-phenylbut-2-en-1-one. This intermediate is then reacted with N-(4-bromobutyl)-3-aminopropionamide to obtain the final product, 2-(2-oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide.

Scientific Research Applications

BMS-986142 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown promising results in reducing inflammation and improving disease symptoms in animal models and human clinical trials.

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-3-18(24-14-8-11-20(24)26)21(27)22-13-12-17(23-19(25)4-2)15-16-9-6-5-7-10-16/h4-7,9-10,17-18H,2-3,8,11-15H2,1H3,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAASYDSYPJOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCC(CC1=CC=CC=C1)NC(=O)C=C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enamido)butyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.